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Compound of Interest

Compound Name: Ticagrelor

Cat. No.: B1683153

Introduction

Ticagrelor is an orally active, reversible, and direct-acting P2Y12 receptor antagonist used to
prevent thrombotic events in patients with acute coronary syndrome (ACS).[1][2] It belongs to
the Biopharmaceutics Classification System (BCS) Class 1V, characterized by low solubility and
low permeability.[3][4] The conventional immediate-release (IR) formulation of Ticagrelor has a
relatively short half-life of approximately 7 hours for the parent drug and 9 hours for its active
metabolite, necessitating twice-daily dosing to maintain therapeutic plasma concentrations.[1]
[5][6] The development of a sustained-release (SR) formulation aims to reduce dosing
frequency to once daily, which can improve patient compliance, decrease fluctuations in
plasma drug concentration, and potentially enhance overall therapeutic efficacy and safety.[5]

[7]

This document provides detailed application notes and protocols for the development of a
hydrophilic matrix-based sustained-release tablet of Ticagrelor.

Pre-formulation Studies

A thorough understanding of the physicochemical properties of Ticagrelor is critical for
designing a robust SR formulation.

1.1. Physicochemical Properties of Ticagrelor
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Property Value References
Molecular Weight 522.57 g/mol [3]

Melting Point 140 - 142°C [3]
Bioavailability ~36% [21[3][6]

Class IV (Low Solubility, Low
BCS Class - [31[4]
Permeability)

_ ~7 hours (Ticagrelor), ~9 hours
Plasma Half-life , _ [51[6]
(Active Metabolite)

Protein Binding >99% [2][5]
Tmax (IR Tablet) 1.5 -3 hours [5161[8]
Metabolism Primarily hepatic via CYP3A4 [1][5]16]

1.2. Excipient Compatibility Studies
Protocol:

o Selection: Choose commonly used matrix-forming polymers (e.g., HPMC K4M, HPMC
K100M), fillers (e.g., Lactose, Microcrystalline Cellulose), binders (e.g., PVP K-30), and
lubricants (e.g., Magnesium Stearate).[9][10]

e Mixing: Prepare binary mixtures of Ticagrelor with each excipient in a 1:1 ratio.

e Analysis: Use Fourier-Transform Infrared Spectroscopy (FTIR) to screen for potential
chemical interactions.

« Interpretation: Compare the FTIR spectra of the mixtures with the spectra of the individual
components. The absence of new peaks or significant shifts in characteristic peaks indicates
compatibility.[5][9]

Formulation Development: Hydrophilic Matrix
Tablets
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Hydrophilic matrix tablets are a common and effective approach for achieving sustained drug
release.[11][12][13] The formulation relies on a swellable polymer that forms a gel layer upon
contact with gastrointestinal fluids, controlling drug release primarily through diffusion and
matrix erosion.[12][14]

2.1. Formulation Composition

The following table presents example formulations for developing Ticagrelor SR matrix tablets.
A design of experiments (DoE) approach, such as a factorial design, is recommended to
optimize the polymer and binder concentrations.[9]

Formulation 1 Formulation 2 Formulation 3

Ingredient Function
(% wiw) (% wiw) (% wiw)
Active
Ticagrelor Pharmaceutical 30.0 30.0 30.0
Ingredient
Release-
HPMC K100M Controlling 20.0 30.0 40.0
Polymer
Lactose ] ]
Filler / Diluent 44.5 34.5 24.5
Monohydrate
PVP K-30 Binder 5.0 5.0 5.0
Talc Glidant 0.25 0.25 0.25
Magnesium )
Lubricant 0.25 0.25 0.25
Stearate
Total Weight 100.0 100.0 100.0

Note: The ratio of polymers like HPMC K4M and HPMC K100M can be varied to fine-tune the
release profile. Higher viscosity grades and higher polymer concentrations generally lead to
slower drug release.[9]

2.2. Manufacturing Workflow
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The diagram below illustrates the general workflow for developing the Ticagrelor SR tablets
using a wet granulation method, which is often preferred for BCS Class IV drugs to improve
flow and compressibility.[15]

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b1683153?utm_src=pdf-body
https://www.japsonline.com/admin/php/uploads/1087_pdf.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Preparation

Dispensing of API
and Excipients

Grand

lation

Dry Mixing

Wet Granulation
(Binder Addition)

Sizing / Milling

Final Pr

bcessing

Final B

lending

(Lubrication)

'

Compression

Ou

Tab

Sustained-Release

lets

Click to download full resolution via product page

Caption: Manufacturing workflow for Ticagrelor SR tablets.
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Experimental Protocols

3.1. Protocol for Tablet Manufacturing (Wet Granulation)

« Sifting: Sift Ticagrelor, the release-controlling polymer (HPMC), filler (Lactose), and binder
(PVP K-30) through an appropriate mesh sieve (e.g., #40 mesh).

e Dry Mixing: Blend the sifted materials in a suitable blender for 10-15 minutes to ensure
uniformity.

o Granulation: Prepare a granulating solution by dissolving the binder in purified water or an
alcohol-water solution. Add the solution to the powder blend slowly while mixing until a
suitable granular mass is formed.[5][16]

e Drying: Dry the wet granules in a tray dryer or fluid bed dryer at 50-60°C until the loss on
drying (LOD) is within the specified limit (e.g., < 2%).[16][17]

¢ Sizing: Mill the dried granules to break up agglomerates and achieve a uniform particle size
distribution.

o Lubrication: Sift the glidant and lubricant (Talc, Magnesium Stearate) through a fine mesh
sieve (e.g., #60 mesh), add them to the sized granules, and blend for 3-5 minutes.

o Compression: Compress the final blend into tablets using a rotary tablet press with
appropriate tooling.

3.2. Protocol for In-Vitro Dissolution Testing

This protocol is essential for evaluating the drug release profile of the developed SR
formulations.

o Apparatus: USP Dissolution Apparatus Il (Paddle).[18]

e Dissolution Medium: 900 mL of a suitable buffer. Commonly used media include pH 6.8
phosphate buffer or 0.1 N HCI to simulate gastrointestinal conditions.[19]

o Temperature: Maintain at 37 + 0.5°C.[18]
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Paddle Speed: 50 or 75 RPM.[4][18]

Sampling Times: Withdraw 5 mL aliquots at specified time points (e.g., 1, 2, 4, 6, 8, 10, and
12 hours).

Sample Replacement: Immediately replace each aliquot with an equal volume of fresh, pre-
warmed dissolution medium.[20]

Analysis: Filter the samples through a 0.45 pum filter. Analyze the concentration of Ticagrelor
using a validated HPLC or UV-Vis spectrophotometric method (Amax = 254 nm).[5]

Data Calculation: Calculate the cumulative percentage of drug released at each time point.

3.3. Protocol for In-Vivo Pharmacokinetic Study (Conceptual)

An in-vivo study in an animal model (e.g., rats or rabbits) or human volunteers is the definitive

test to confirm the sustained-release characteristics.[21][22]

Study Design: A single-dose, two-way crossover study comparing the developed SR
formulation against the commercially available immediate-release (IR) tablet. A washout
period of at least 7-10 half-lives should be maintained between phases.

Subjects: Healthy adult subjects or a suitable animal model.

Dosing: Administer a single oral dose of the SR test formulation or the IR reference
formulation after an overnight fast.

Blood Sampling: Collect blood samples at pre-dose (0 hr) and at various time points post-
dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 16, 24, 36, and 48 hours).

Plasma Separation: Centrifuge the blood samples to separate the plasma and store at -20°C
or lower until analysis.

Bioanalysis: Determine the plasma concentrations of Ticagrelor and its active metabolite
using a validated LC-MS/MS method.

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax,
Tmax, AUCo-t, AUCo-inf, and T1/2 using non-compartmental analysis.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://patents.google.com/patent/WO2019170244A1/en
https://www.researchgate.net/figure/Comparison-of-in-vitro-dissolution-studies-of-different-formulations_fig1_267039051
http://op.niscair.res.in/index.php/IJCT/article/download/34269/465480857
https://www.benchchem.com/product/b1683153?utm_src=pdf-body
https://ijprajournal.com/issue_dcp/Formulation%20and%20Evaluation%20of%20Sustained%20Release%20Matrix%20Tablets%20of%20Tricagrelor.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8510617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11839408/
https://www.benchchem.com/product/b1683153?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Data Presentation and Expected Outcomes

4.1. Drug Release Mechanism

The release of Ticagrelor from a hydrophilic HPMC matrix involves the following steps, which

occur simultaneously.
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Caption: Drug release mechanism from a hydrophilic matrix tablet.

4.2. Comparative Pharmacokinetic Profiles

The primary goal of the SR formulation is to alter the pharmacokinetic profile to allow for once-
daily administration. This involves lowering the peak plasma concentration (Cmax), extending
the time to reach peak concentration (Tmax), and maintaining the drug within the therapeutic
window for a longer duration.

Expected Pharmacokinetic Parameters

Immediate-Release Sustained-Release Rationale for

Parameter
(IR) (SR) - Expected Change
] Slower absorption due
Tmax (Time to Peak) ~1.5 - 3.0 hours[6] > 4.0 hours
to controlled release.
. Rate of absorption is
Cmax (Peak Conc.) High Lower
reduced.
Aim is to maintain
AUC (Total Exposure)  Target Comparable to IR similar total drug
exposure.
) Unchanged (drug Half-life is an intrinsic
T1/2 (Half-life) ~7-9 hours[5][6]
property) property of the drug.
Plasma levels are
Fluctuation Index High Low more stable over 24

hours.

Visual Representation of Pharmacokinetic Profiles
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Caption: Expected plasma concentration profiles of IR vs. SR Ticagrelor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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